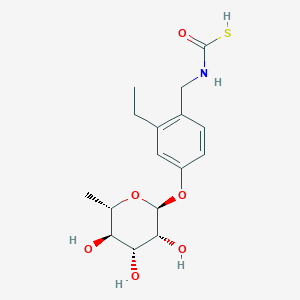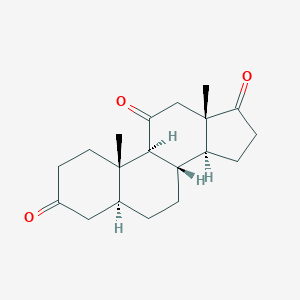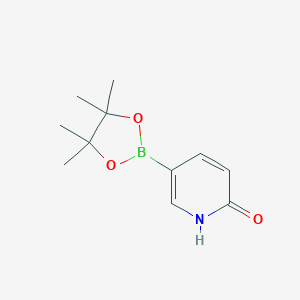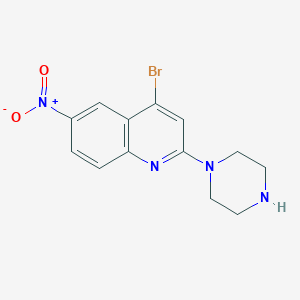![molecular formula C15H15NOS B130414 2-[(Diphenylmethyl)thio]acetamide CAS No. 68524-30-1](/img/structure/B130414.png)
2-[(Diphenylmethyl)thio]acetamide
Descripción general
Descripción
2-[(Diphenylmethyl)thio]acetamide is a white solid . It is an analogue and precursor to Modafinil, a CNS stimulant used for the treatment of narcolepsy .
Synthesis Analysis
The synthesis of 2-[(Diphenylmethyl)thio]acetamide involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic acid or organic acid at reflux temperature of alcohol to obtain the corresponding ester. This ester is then reacted with ammonia to produce 2-[(diphenylmethyl)thio]acetamide .
Molecular Structure Analysis
The molecular formula of 2-[(Diphenylmethyl)thio]acetamide is C15H15NOS . Its molecular weight is 257.351 .
Chemical Reactions Analysis
In the synthesis process, 2-[(diphenylmethyl)thio]acetic acid reacts with alcohols to form an ester, which is then reacted with ammonia to form 2-[(diphenylmethyl)thio]acetamide .
Physical And Chemical Properties Analysis
2-[(Diphenylmethyl)thio]acetamide has a density of 1.2±0.1 g/cm3 . Its boiling point is 427.7±33.0 °C . The compound is soluble in both methanol and water .
Aplicaciones Científicas De Investigación
Synthesis of Modafinil
2-[(Diphenylmethyl)thio]acetamide: is a key intermediate in the synthesis of Modafinil , a central nervous system (CNS) stimulant used for the treatment of conditions like narcolepsy . The compound is involved in a multi-step reaction that begins with 2-[(diphenylmethyl)thio]acetic acid and ends with the production of Modafinil upon oxidation .
Development of Eugeroics
The compound plays a role in the development of eugeroics , which are agents promoting wakefulness. Research into analogues of Modafinil, which include modifications of 2-[(Diphenylmethyl)thio]acetamide , aims to create more efficacious compounds for clinical use .
Selective Oxidation Catalyst
In the field of green chemistry, 2-[(Diphenylmethyl)thio]acetamide is used as a substrate in the selective oxidation of sulfides to sulfoxides or sulfones. This reaction is catalyzed by various environmentally benign catalysts, with the compound serving as a model for studying the efficiency of these catalysts .
Mecanismo De Acción
Target of Action
2-[(Diphenylmethyl)thio]acetamide is an analogue and precursor to Modafinil . Modafinil is known to be an α-1-adrenergic agonist . This suggests that the primary targets of 2-[(Diphenylmethyl)thio]acetamide are likely to be α-1-adrenergic receptors, which play a crucial role in the central nervous system.
Result of Action
2-[(Diphenylmethyl)thio]acetamide, as a precursor to Modafinil, may share some of its effects. Modafinil is a central nervous system stimulant and psychostimulant that displays neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease
Safety and Hazards
Direcciones Futuras
2-[(Diphenylmethyl)thio]acetamide is a key intermediate for the manufacturing of Modafinil . As Modafinil is a CNS stimulant used for the treatment of narcolepsy, the future directions of 2-[(Diphenylmethyl)thio]acetamide are likely tied to the continued use and development of Modafinil and similar CNS stimulants .
Propiedades
IUPAC Name |
2-benzhydrylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQRIFRHGPWBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433431 | |
| Record name | 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diphenylmethyl)thio]acetamide | |
CAS RN |
68524-30-1 | |
| Record name | 2-[(Diphenylmethyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68524-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxy modafinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzhydrylsulfanylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXY MODAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXK33GE36F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary method of synthesizing Modafinil from 2-[(Diphenylmethyl)thio]acetamide?
A1: All three research papers [, , ] highlight the oxidation of 2-[(Diphenylmethyl)thio]acetamide as the crucial step in Modafinil synthesis. This involves reacting 2-[(Diphenylmethyl)thio]acetamide with hydrogen peroxide (H₂O₂) in the presence of an acidic medium. While paper [] utilizes a mixed system of glacial acetic acid and water to mitigate excessive oxidation, paper [] proposes a mixture of a mineral acid and an alcohol for the same purpose.
Q2: Are there any notable differences in the Modafinil synthesis approaches discussed in the research papers?
A2: Yes, the research papers present slight variations in the synthesis protocols. Paper [] emphasizes replacing pure glacial acetic acid with a glacial acetic acid and water mixture to control oxidation and enhance yield. Conversely, paper [] advocates for a combination of a mineral acid and an alcohol for the oxidation step. This difference in reaction media may influence the reaction kinetics, yield, and purity of the final Modafinil product.
Q3: Beyond its role as a Modafinil precursor, has 2-[(Diphenylmethyl)thio]acetamide demonstrated any other pharmacological activities?
A3: Interestingly, paper [] explores the structure-activity relationship (SAR) of 2-[(Diphenylmethyl)thio]acetamide derivatives and their central stimulatory effects. It reports that specific derivatives, such as compounds 6c, 6f, and 6n, exhibited considerable central stimulatory activity in mice, with compound 6h displaying slightly higher activity compared to Modafinil. This finding suggests that 2-[(Diphenylmethyl)thio]acetamide derivatives might possess inherent pharmacological properties independent of their role in Modafinil synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














